molecular formula C8H11BrN2 B2948343 N-(2-Bromoethyl)-4-methylpyridin-2-amine CAS No. 1260885-54-8

N-(2-Bromoethyl)-4-methylpyridin-2-amine

Cat. No.: B2948343
CAS No.: 1260885-54-8
M. Wt: 215.094
InChI Key: KFYOPXHSFNSXAW-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-4-methylpyridin-2-amine is a specialized organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. This molecule features a pyridine ring system, a common pharmacophore in active pharmaceutical ingredients, substituted with a reactive 2-bromoethylamine side chain . Its primary research application is as a key synthetic intermediate, particularly in the design and construction of more complex molecules. The bromoethyl group acts as a flexible linker, enabling the connection of the 4-methylpyridin-2-amine moiety to other molecular structures through nucleophilic substitution reactions. This makes it highly valuable for creating potential drug candidates, such as kinase inhibitors or receptor antagonists, where the pyridine core can contribute to target binding . Researchers value this compound for its utility in exploring structure-activity relationships (SAR) during the early stages of drug discovery. The molecule can be used to develop compounds targeted for a range of therapeutic areas, which may include inflammatory diseases, oncology, and virology , as suggested by the broad applications of similar pyridine-2-amine derivatives in recent patent literature . Safety Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

N-(2-bromoethyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYOPXHSFNSXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-4-methylpyridin-2-amine typically involves the reaction of 4-methylpyridin-2-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the hydroxyl group by the amine group, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2-Bromoethyl)-4-methylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.

Biology

In biological research, this compound is utilized in the development of bioactive molecules and as a ligand in coordination chemistry studies.

Medicine

Industry

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Table 1: Inhibitory Activity Against BChE

Compound Substituents IC50 (μM) Reference
N-(2-Bromoethyl)-4-methylpyridin-2-amine 2-Bromoethyl, 4-methyl 45.31 ± 0.17
N-(2-Chlorobenzyl)-4,5-dibromo analog 2-Chlorobenzyl, 4,5-dibromo 42.21 ± 0.25
Eserine (Reference) Natural alkaloid 0.85 ± 0.0001
  • Key Insight : The bromoethyl group in this compound contributes to slightly lower BChE inhibition compared to the chlorobenzyl analog (6k), suggesting halogen type and substitution position modulate activity .

Structural and Electronic Comparisons

Table 2: Structural Features of Pyridine Derivatives

Compound Core Structure Substituents Key Applications
This compound Pyridine 2-Bromoethyl, 4-methyl BChE inhibition
2-Bromo-N,N-dimethylpyridin-4-amine Pyridine 2-Bromo, 4-dimethylamino Intermediate in synthesis
N-(2,4-Dihydroxytolueneylidene)-4-methylpyridin-2-amine Pyridine-Schiff base Hydroxyphenyl, 4-methyl Corrosion inhibition
4-Bromo-N,N-dimethylpyridin-2-amine Pyridine 4-Bromo, 2-dimethylamino Pharmaceutical intermediates
  • Electronic Effects: Bromine’s electronegativity and the methyl group’s electron-donating nature create a polarized structure, enhancing interactions with biological targets like BChE . In contrast, dimethylamino groups (e.g., 2-Bromo-N,N-dimethylpyridin-4-amine) increase solubility and alter π-electron distribution .

Physical Properties

Table 4: Physical Property Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound Not reported Not reported Not reported
2-Bromo-N,N-dimethylpyridin-4-amine 201.06 285.7 ± 20.0 1.5 ± 0.1
4-Bromo-N,N-dimethylpyridin-2-amine 201.06 Similar to above 1.5 ± 0.1
  • Trends : Brominated pyridines generally exhibit higher molecular weights and densities due to bromine’s atomic mass. The absence of data for this compound highlights a gap in literature .

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